3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a methoxy-nitrophenyl group
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O6/c1-30-16-8-13(23(26)27)5-6-15(16)20-18(25)12-4-2-3-11(7-12)9-22-10-14(19)17(21-22)24(28)29/h2-8,10H,9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQRIUPFVJTEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with bromine and nitro groups. The benzamide moiety is introduced through an amide coupling reaction, and the methoxy-nitrophenyl group is added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents via electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the bromine atom could result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-N-(2-methoxy-4-nitrophenyl)benzamide
- 3-(4-bromo-3-amino-1H-pyrazol-1-yl)methyl-N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
What sets 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both bromine and nitro groups on the pyrazole ring, along with the methoxy-nitrophenyl group, provides a distinct chemical profile that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
